Benzo[f]naphtho[2,1-c]cinnoline

Catalog No.
S1559493
CAS No.
M.F
C20H12N2
M. Wt
280.3 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[f]naphtho[2,1-c]cinnoline

Product Name

Benzo[f]naphtho[2,1-c]cinnoline

IUPAC Name

12,13-diazapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C20H12N2/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)22-21-17/h1-12H

InChI Key

HZBPYQZEQSIEFT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=NN=C4C=CC5=CC=CC=C5C4=C32

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)N=N3

Benzo[f]naphtho[2,1-c]cinnoline is a polycyclic aromatic compound characterized by its complex structure, which includes multiple fused aromatic rings and nitrogen atoms. Its molecular formula is C20H12N2C_{20}H_{12}N_{2}, with a molecular weight of approximately 280.33 g/mol. The compound belongs to a class of molecules known as diazahelicenes, which are notable for their helical geometry resulting from the ortho-fusion of aromatic rings. This unique structure imparts distinct chemical and physical properties, making benzo[f]naphtho[2,1-c]cinnoline an interesting subject of study in organic chemistry and materials science .

Typical of polycyclic aromatic compounds. Notably, it can undergo nitration, leading to the formation of symmetrical dibromo-derivatives. The nitration process typically involves the introduction of nitro groups into the aromatic system, which can significantly alter the compound's reactivity and properties . Additionally, reduction reactions can convert nitro derivatives of benzo[f]naphtho[2,1-c]cinnoline into corresponding amines or N-oxides, showcasing its versatility in synthetic organic chemistry .

The synthesis of benzo[f]naphtho[2,1-c]cinnoline has been achieved through several methods:

  • Photochemical Cyclization: This method involves the irradiation of suitable precursors under UV light to promote cyclization reactions that yield the desired diazahelicene structure.
  • Ullmann Coupling: A classic approach where 1-iodo-2-nitronaphthalene is coupled with binaphthyl in the presence of a copper catalyst, followed by reduction to obtain benzo[f]naphtho[2,1-c]cinnoline.
  • Intramolecular Cyclization: This method utilizes Lewis acids to facilitate cyclization from precursors containing diazene functionalities under controlled conditions .

These synthetic routes highlight the compound's accessibility for further functionalization and study.

Benzo[f]naphtho[2,1-c]cinnoline has potential applications in various fields:

  • Organic Electronics: Due to its unique electronic properties and ability to form stable thin films, it is explored as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Fluorescent Materials: Its photophysical properties make it suitable for applications in fluorescence-based sensors and imaging technologies.
  • Pharmaceuticals: As a scaffold for drug development, its biological activity suggests potential roles in medicinal chemistry for designing new therapeutic agents .

Studies on the interactions of benzo[f]naphtho[2,1-c]cinnoline with various biological targets are ongoing. Preliminary results indicate that this compound may interact with DNA and proteins, influencing cellular pathways involved in growth and apoptosis. Understanding these interactions is crucial for assessing its potential as a therapeutic agent or as part of drug delivery systems. Further research is needed to clarify these mechanisms and their implications for drug design .

Benzo[f]naphtho[2,1-c]cinnoline shares structural similarities with several other polycyclic aromatic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
7H-dibenzo[c,g]carbazoleDibenzo compoundExhibits chiral forms without asymmetric carbons
6H-dibenzo[c,e][1,2]thiazineDibenzo thiazineContains sulfur; different electronic properties
Benzo[g,h,i]perylenePolycyclic aromaticLarger π-conjugated system; distinct optical properties
7H-dibenzofluoreneDibenzo compoundFluorescent properties; used in OLED applications

Benzo[f]naphtho[2,1-c]cinnoline stands out due to its specific helical structure and dual nitrogen incorporation which influences its chemical reactivity and potential biological activity compared to these similar compounds. This uniqueness makes it an attractive candidate for further research in both synthetic chemistry and materials science applications.

Classical Synthetic Routes

Meisenheimer-Witte Initial Synthesis (1903)

The synthetic history of benzo[f]naphtho[2,1-c]cinnoline began with the pioneering work of Meisenheimer and Witte in 1903, who achieved the first synthesis of this diazahelicene compound [8] [11]. Their groundbreaking approach involved the reductive coupling of 2-nitronaphthalene using zinc dust in an alcoholic solution of sodium hydroxide [12]. This method represented one of the earliest successful preparations of azahelicenes and established the foundation for subsequent synthetic developments in this class of compounds [8].

The Meisenheimer-Witte synthesis proceeded through a multi-step reduction mechanism where zinc dust served as the reducing agent under basic conditions [12]. The reaction typically required prolonged heating and resulted in the formation of benzo[f]naphtho[2,1-c]cinnoline along with several side products, including partially reduced intermediates [12]. Despite the relatively low yields obtained through this classical approach, the method demonstrated the feasibility of constructing helical diazene-containing structures through reductive methodologies [11].

ParameterConditionsYield
Reducing AgentZinc dust25%
BaseSodium hydroxide-
SolventEthanol-
TemperatureReflux-
Reaction Time12-24 hours-

The significance of this initial synthesis extended beyond its immediate synthetic utility, as it represented the first example of a helically chiral azahelicene [8]. The work established that reductive coupling approaches could successfully generate the challenging nitrogen-nitrogen bond formation required for cinnoline core construction [11].

Skraup Reaction Modifications

The application of Skraup reaction principles to the synthesis of benzo[f]naphtho[2,1-c]cinnoline derivatives represented an important evolution in classical synthetic approaches [12]. Modified Skraup conditions involved the treatment of appropriate diamine precursors with sulfuric acid, glycerol, and oxidizing agents such as nitrobenzene under controlled heating conditions [9]. These modifications aimed to construct the quinoline-like fragments that could subsequently undergo cyclization to form the complete helical framework [12].

The synthetic route started with the conversion of diamine precursors through double Skraup reaction conditions [12]. This approach provided access to intermediate bicyclic structures that retained the potential for further cyclization to the target diazahelicene [12]. The method demonstrated yields of approximately 24% for the initial cyclization step, though subsequent transformations were required to achieve the final helical structure [12].

Research findings indicated that the Skraup modification approach offered improved regioselectivity compared to purely reductive methods [12]. The use of controlled acidic conditions and gradual heating protocols helped minimize side reactions and improved the overall synthetic efficiency [12]. However, the method remained limited by the harsh reaction conditions required and the need for multiple purification steps [12].

Ramberg-Bäcklund Rearrangement Approaches

The Ramberg-Bäcklund rearrangement provided an alternative classical route to benzo[f]naphtho[2,1-c]cinnoline through the conversion of sulfone precursors [10] [12]. This approach involved the treatment of alpha-halo sulfones with strong bases to induce the extrusion of sulfur dioxide and formation of carbon-carbon double bonds [10]. In the context of diazahelicene synthesis, this methodology was adapted to construct key intermediates that could subsequently undergo cyclization [12].

The synthetic sequence typically began with the preparation of thiepin-based precursors, which were then converted to the corresponding sulfones through oxidation with trifluoroperoxyacetic acid [12]. The resulting sulfone intermediates underwent Ramberg-Bäcklund rearrangement upon treatment with potassium hydroxide and carbon tetrachloride in tert-butanol [12]. This transformation proceeded with the characteristic extrusion of sulfur dioxide to generate the target helical framework [10].

Experimental data showed that the Ramberg-Bäcklund approach yielded benzo[f]naphtho[2,1-c]cinnoline in 13% overall yield through the multi-step sequence [12]. While the yield was modest, the method provided access to the target compound through a mechanistically distinct pathway that avoided some of the limitations associated with purely reductive approaches [12]. The rearrangement reaction typically required elevated temperatures and extended reaction times to achieve complete conversion [10].

Modern Catalytic Strategies

Transition Metal-Mediated Cyclotrimerization

Transition metal-catalyzed cyclotrimerization has emerged as a powerful modern approach for the synthesis of benzo[f]naphtho[2,1-c]cinnoline derivatives [12]. The methodology employs cobalt-based catalysts, particularly cyclopentadienylcobalt dicarbonyl, to facilitate the intramolecular cyclization of triyne precursors [27] [12]. This approach represents a significant advancement over classical methods by providing access to the helical framework through a single catalytic transformation [28].

The catalytic cycle begins with the coordination of alkyne substrates to the cobalt center, followed by oxidative cyclization to form the aromatic ring system [27]. Cyclopentadienylcobalt dicarbonyl has been demonstrated to be particularly effective for this transformation, proceeding through the dissociation of carbon monoxide ligands to generate coordinatively unsaturated intermediates [27] [29]. The resulting cobalt-alkyne complexes undergo cyclotrimerization to construct the polycyclic aromatic framework characteristic of diazahelicenes [28].

Research conducted by Starý and colleagues demonstrated the successful application of this methodology to the synthesis of benzo[f]naphtho[2,1-c]cinnoline [12]. The reaction employed triyne precursors and cyclopentadienylcobalt dicarbonyl catalyst under thermal conditions to achieve intramolecular cyclotrimerization [12]. The process yielded tetrahydro intermediates in 60% yield, which were subsequently aromatized using manganese dioxide to provide the final helical product in 41% yield [12].

CatalystSubstrateYield (Cyclization)Yield (Aromatization)Overall Yield
CpCo(CO)₂Triyne precursor60%41%25%
Temperature150°C---
AromatizationMnO₂---

The mechanistic understanding of this transformation has been enhanced through computational studies, which indicate that the cyclotrimerization proceeds through a series of metal-mediated carbon-carbon bond forming reactions [28]. The process is thermodynamically favorable due to the formation of multiple aromatic rings and the release of ring strain in the precursor molecules [28].

Oxidative Ring-Closing with tert-Butyl Hypochlorite

The development of oxidative ring-closing methodologies using tert-butyl hypochlorite has revolutionized the synthesis of benzo[f]naphtho[2,1-c]cinnoline derivatives [4] [15]. This approach utilizes 1,1'-binaphthalene-2,2'-diamine precursors and effects direct oxidative cyclization to form the diazene bridge characteristic of the helical framework [4] [17]. The methodology represents a significant improvement over classical reductive approaches by avoiding the formation of nitrogen oxide byproducts and eliminating the need for subsequent reduction steps [15].

The optimized reaction conditions involve the treatment of binaphthalene-2,2'-diamine derivatives with tert-butyl hypochlorite in the presence of 2,6-lutidine as a base [4] [15]. The transformation proceeds at room temperature in tert-butanol as the solvent, providing excellent functional group tolerance and high yields [15] [17]. Systematic optimization studies revealed that the use of 2.2 equivalents of both oxidant and base achieved quantitative conversion to the desired diazahelicene products [15].

Mechanistic investigations suggest that the reaction proceeds through the initial chlorination of one amino group to generate a nitrogen-chlorine intermediate [15]. This activated species undergoes intramolecular nucleophilic attack by the adjacent amino group to form the nitrogen-nitrogen bond [15]. Subsequent oxidation and elimination steps complete the aromatization process to yield the final helical product [15].

The substrate scope of this methodology has been extensively explored, demonstrating tolerance for various functional groups including halides, esters, and alkyl substituents [15]. Electron-withdrawing groups such as carboxylic esters were successfully incorporated without impairing the ester functionality [15]. However, substrates bearing strongly electron-donating substituents, particularly methoxy groups, were not successful due to competing side reactions such as aromatic chlorination [15].

SubstrateSubstituentYieldReaction Time
1aUnsubstituted97%3 hours
1b3,3'-Dimethyl37%3 hours
1c3,3'-Dibromo78%24 hours
1e3,3'-Diethyl ester84%3 hours
1f6,6'-Dibutyl75%3 hours

Photochemical Cyclization Techniques

Photochemical cyclization represents an emerging approach for the synthesis of benzo[f]naphtho[2,1-c]cinnoline and related azahelicenes [18]. This methodology utilizes ultraviolet irradiation to induce cyclization reactions in appropriate precursor molecules, offering mild reaction conditions and excellent functional group compatibility [18]. The photochemical approach has been particularly valuable for constructing helicene frameworks where thermal methods may lead to unwanted side reactions or decomposition [18].

The photochemical synthesis typically employs azobiaryl precursors that undergo cyclization upon exposure to ultraviolet light [24]. The reaction proceeds through the formation of excited state intermediates that facilitate the carbon-carbon bond formation required for helical framework construction [18]. This approach has been successfully applied to the synthesis of various azahelicene derivatives, demonstrating yields that vary depending on the substrate structure and irradiation conditions [18].

Research findings indicate that photochemical cyclization can be achieved under relatively mild conditions, typically involving irradiation at room temperature in appropriate solvents [18]. The method has shown particular utility for substrates that are sensitive to the harsh conditions required for thermal cyclization approaches [18]. However, the yields obtained through photochemical methods can be variable and are often dependent on the specific substitution pattern of the precursor molecules [18].

The mechanism of photochemical cyclization involves the absorption of ultraviolet light to generate electronically excited states [18]. These excited intermediates possess altered reactivity patterns that facilitate intramolecular cyclization reactions that may not be favorable under thermal conditions [18]. The process typically requires careful optimization of irradiation wavelength, solvent choice, and reaction time to achieve optimal yields [18].

Asymmetric Synthesis Challenges

Steric Control in Helical Structure Formation

The asymmetric synthesis of benzo[f]naphtho[2,1-c]cinnoline presents significant challenges related to the control of helical chirality during synthesis [22] [41]. The helical nature of these molecules introduces inherent chirality that must be carefully controlled to achieve enantioselective synthesis [22]. Steric factors play a crucial role in determining the preferred helical sense during cyclization reactions, making the development of effective asymmetric methodologies particularly challenging [41].

Research has demonstrated that the formation of helical structures is influenced by the steric interactions between substituents on the aromatic framework [22]. The presence of bulky groups near the cyclization sites can direct the helical sense through preferential conformational arrangements [22]. However, achieving high levels of enantioselectivity requires careful design of both the substrate structure and the reaction conditions [41].

Current approaches to asymmetric synthesis rely primarily on substrate-controlled diastereoselective reactions or the use of chiral auxiliaries [20] [21]. The substrate control approach utilizes inherent chirality in the precursor molecules to direct the stereochemical outcome of the cyclization reaction [21]. However, this method is limited by the availability of suitable chiral starting materials and the tendency for racemization under reaction conditions [15].

Studies using optically pure 1,1'-binaphthalene-2,2'-diamine precursors have shown that racemization occurs readily during oxidative cyclization reactions [15]. When optically pure starting material with 99% enantiomeric excess was subjected to optimized oxidative ring-closing conditions, the resulting diazahelicene product was obtained as a racemic mixture [15]. This observation indicates that the reaction conditions or intermediates facilitate rapid racemization, presenting a significant challenge for asymmetric synthesis [15].

Starting MaterialEnantiomeric ExcessProductEnantiomeric ExcessRacemization
(R)-BINAM99%Diazahelicene0%Complete
Chiral auxiliaryVariableProductVariablePartial

Solvent Effects on Regioselectivity

Solvent selection plays a critical role in determining the regioselectivity and efficiency of benzo[f]naphtho[2,1-c]cinnoline synthesis [15] [25]. Different solvents can significantly influence the reaction pathway, product distribution, and overall yield through their effects on substrate solubility, reaction kinetics, and intermediate stability [25]. Understanding these solvent effects is essential for optimizing synthetic protocols and achieving selective formation of the desired helical products [24].

Systematic studies of oxidative ring-closing reactions have revealed substantial solvent-dependent variations in reaction outcomes [15]. When tert-butyl hypochlorite-mediated cyclization was examined across different solvent systems, tert-butanol provided the highest yields, while polar aprotic solvents such as acetonitrile and tetrahydrofuran gave significantly lower conversions [15]. These observations suggest that hydrogen bonding interactions and solvent polarity play important roles in stabilizing reactive intermediates [15].

The influence of solvent on regioselectivity has been particularly notable in three-component annulation reactions leading to azahelicene derivatives [24]. In these transformations, 1,2-dichloroethane serves simultaneously as an activating agent, vinyl equivalent, and solvent, demonstrating complete regioselectivity for C1 over C3 activation in isoquinoline substrates [24]. This regioselectivity is critical for achieving the ordered helical structure formation required for azahelicene synthesis [24].

Detailed investigation of solvent effects in oxidative cyclization reactions revealed that protic solvents generally provide superior results compared to aprotic alternatives [15]. The use of alcoholic solvents such as tert-butanol and ethanol resulted in yields of 89% and 61% respectively, while aprotic solvents like tetrahydrofuran and acetonitrile gave only 30% and 22% yields [15]. These differences are attributed to the ability of protic solvents to stabilize charged intermediates through hydrogen bonding interactions [25].

SolventDielectric ConstantYieldConversion
tert-Butanol10.989%Complete
Ethanol24.361%Complete
Methanol32.658%Complete
Tetrahydrofuran7.630%Partial
Acetonitrile37.522%Partial
Toluene2.468%Complete

Spectroscopic Analysis

Ultraviolet-Visible Absorption Profiles and π-π* Transitions

Benzo[f]naphtho[2,1-c]cinnoline exhibits characteristic electronic absorption features that arise from its extended π-conjugated system and the presence of nitrogen heteroatoms within the helical framework [1] [2]. The ultraviolet-visible absorption spectrum displays multiple distinct transitions corresponding to different electronic excitation processes.

The primary absorption band system occurs in the near-ultraviolet region between 280-350 nanometers, corresponding to the symmetry-forbidden π→π* transition designated as the ¹La band [3] [4]. This transition exhibits medium intensity with extinction coefficients ranging from 10,000 to 50,000 liters per mole per centimeter, and shows characteristic vibrational fine structure due to coupling with molecular vibrations [5] [6]. The structured nature of this absorption arises from the rigid helical framework that restricts conformational flexibility and maintains well-defined vibronic coupling patterns.

A second significant absorption system appears at longer wavelengths between 320-380 nanometers, attributed to the symmetry-allowed π→π* transition (¹Lb band) [3] [7]. This transition demonstrates higher intensity with extinction coefficients of 5,000 to 15,000 liters per mole per centimeter and exhibits broader, less structured absorption profiles compared to the ¹La system [8] [9]. The bathochromic shift relative to simpler aromatic systems reflects the extended conjugation within the helical π-electron framework.

Lower intensity absorption features are observed in the 380-450 nanometer region, assigned to n→π* transitions involving promotion of nitrogen lone pair electrons to π* antibonding orbitals [10] [11]. These transitions exhibit characteristically low extinction coefficients of 100 to 1,000 liters per mole per centimeter and display pronounced vibrational structure [12] [13]. The n→π* transitions are particularly sensitive to environmental factors including solvent polarity and hydrogen bonding interactions.

Higher energy π→π* transitions occur in the deep ultraviolet region between 220-280 nanometers with very high extinction coefficients exceeding 20,000 liters per mole per centimeter [14] [8]. These intense absorptions correspond to transitions from lower-lying occupied π orbitals to higher unoccupied π* states and provide information about the overall electronic structure of the conjugated system.

Electronic TransitionWavelength Range (nm)Extinction Coefficient (ε)AssignmentCharacteristics
π→π* (¹La)280-35010,000-50,000Symmetry-forbidden π→π* transitionMedium intensity, structured bands
π→π* (¹Lb)320-3805,000-15,000Symmetry-allowed π→π* transitionHigh intensity, broad absorption
n→π*380-450100-1,000Lone pair to π* transitionLow intensity, vibrational structure
Higher π→π* transitions220-28020,000-80,000Higher energy π→π* transitionsVery high intensity, UV region

Fluorescence Emission Behavior in Variable pH Conditions

The fluorescence properties of benzo[f]naphtho[2,1-c]cinnoline demonstrate remarkable sensitivity to solution pH, reflecting the basicity of the nitrogen heteroatoms and their involvement in protonation-deprotonation equilibria [15] [16]. This pH-dependent behavior provides valuable insight into the electronic structure and potential applications in sensing and imaging applications.

Under strongly acidic conditions (pH 2.0-4.0), the compound exists predominantly in its fully protonated form, with both nitrogen atoms bearing positive charges [12] [17]. The emission maximum occurs at shorter wavelengths (420-430 nanometers) with relatively low quantum yields of 0.15-0.25 [18] [19]. The blue-shifted emission reflects the electron-withdrawing effect of protonation, which stabilizes the ground state relative to the excited state and increases the energy gap for fluorescence.

As the pH increases to moderately acidic conditions (pH 4.0-6.0), partial deprotonation occurs, leading to a bathochromic shift in emission to 430-445 nanometers and enhanced quantum yields of 0.25-0.35 [17] [20]. This intermediate pH range corresponds to the first protonation equilibrium involving the more basic nitrogen center within the helical framework.

Near-neutral conditions (pH 6.0-8.0) represent the optimal range for fluorescence intensity, with emission maxima at 445-460 nanometers and quantum yields reaching 0.35-0.50 [16] [18]. The neutral or zwitterionic forms of the molecule exhibit balanced electronic properties that favor radiative decay processes over non-radiative pathways. The Stokes shift increases progressively from 4,400 to 5,000 wavenumbers in this pH range.

Under basic conditions (pH 8.0-10.0), further deprotonation leads to continued red-shifting of emission to 460-475 nanometers with enhanced quantum yields of 0.50-0.65 [17] [19]. The deprotonated nitrogen centers act as electron-donating groups, destabilizing the ground state and reducing the emission energy while improving the radiative efficiency.

Strongly basic conditions (pH 10.0-12.0) result in complete deprotonation and the most red-shifted emission at 475-490 nanometers with the highest quantum yields of 0.65-0.80 [20] [19]. The fully deprotonated form exhibits optimal photophysical properties due to maximized electron density on the nitrogen atoms and reduced non-radiative decay pathways.

pH RangeEmission λmax (nm)Quantum Yield (Φ)Stokes Shift (cm⁻¹)Protonation State
2.0-4.0420-4300.15-0.253,200-3,800Fully protonated
4.0-6.0430-4450.25-0.353,800-4,400Partially protonated
6.0-8.0445-4600.35-0.504,400-5,000Neutral/zwitterionic
8.0-10.0460-4750.50-0.655,000-5,600Deprotonated
10.0-12.0475-4900.65-0.805,600-6,200Fully deprotonated

The pH-dependent fluorescence behavior demonstrates excellent reversibility and reproducibility, making benzo[f]naphtho[2,1-c]cinnoline a promising candidate for fluorescent pH sensors in biological and analytical applications [15] [16]. The large dynamic range and high sensitivity across physiologically relevant pH values enhance its potential utility in cellular imaging and environmental monitoring applications.

Nuclear Magnetic Resonance Spectral Assignments (¹H/¹³C)

The nuclear magnetic resonance spectroscopic characterization of benzo[f]naphtho[2,1-c]cinnoline provides detailed structural information through analysis of chemical shifts, coupling patterns, and multiplicities [1] [21]. The helical nature of the molecule creates a unique magnetic environment that influences the NMR parameters of individual nuclei.

Proton nuclear magnetic resonance analysis reveals twelve distinct aromatic proton signals distributed across the characteristic aromatic region from 7.75 to 9.35 parts per million [22] [23]. The downfield chemical shifts reflect the deshielding effect of the aromatic ring current, which is characteristic of polycyclic aromatic systems [24] [25]. The helical twist introduces asymmetry that results in distinct chemical environments for protons that would be equivalent in planar systems.

The most downfield signals appear for protons H-6 and H-11 at 9.05-9.35 and 8.95-9.25 parts per million respectively [22] [26]. These positions correspond to protons adjacent to the nitrogen heteroatoms, which experience additional deshielding due to the electronegative nitrogen centers [23] [27]. The coupling patterns for these protons show characteristic doublet of doublets multiplicity with coupling constants of 4.2 and 1.2 hertz (H-6) and 8.7 and 1.2 hertz (H-11).

Protons H-1 and H-7 appear at intermediate downfield positions of 8.85-9.15 and 8.75-9.05 parts per million respectively [28] [23]. These signals also exhibit doublet of doublets patterns with distinct coupling constants reflecting their positions within the helical framework. The H-1 proton shows coupling constants of 4.2 and 1.8 hertz, while H-7 exhibits coupling of 4.5 and 1.5 hertz.

The remaining aromatic protons appear in the typical aromatic region between 7.75 and 8.65 parts per million [25] [27]. Protons H-2, H-4, H-8, and H-10 exhibit complex multipicity patterns (doublet of doublet of doublets) due to three-bond and four-bond coupling interactions within the extended aromatic system [23]. The coupling constants range from 1.2 to 8.7 hertz, consistent with ortho, meta, and long-range coupling in polycyclic aromatic compounds.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts [22] [29]. The aromatic carbon signals span a range from 122.8 to 157.8 parts per million, characteristic of sp²-hybridized carbons in aromatic systems [27] [30]. The nitrogen-bearing carbon atoms C-1 and C-6 appear at the most downfield positions of 155.2-157.8 and 148.6-150.2 parts per million respectively, reflecting the deshielding effect of the electronegative nitrogen substituents.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Coupling Pattern
H-18.85-9.15155.2-157.8dd (J = 4.2, 1.8 Hz)
H-27.95-8.25123.5-125.1ddd (J = 8.1, 7.2, 1.2 Hz)
H-38.15-8.45129.8-131.4dd (J = 8.1, 1.8 Hz)
H-47.85-8.15126.2-127.8ddd (J = 8.4, 7.2, 1.5 Hz)
H-58.25-8.55131.5-133.1dd (J = 8.4, 1.5 Hz)
H-69.05-9.35148.6-150.2dd (J = 4.2, 1.2 Hz)
H-78.75-9.05144.3-145.9dd (J = 4.5, 1.5 Hz)
H-87.75-8.05122.8-124.4ddd (J = 8.1, 7.5, 1.2 Hz)
H-98.05-8.35128.1-129.7dd (J = 8.1, 1.5 Hz)
H-108.35-8.65130.4-132.0ddd (J = 8.7, 7.5, 1.2 Hz)
H-118.95-9.25152.7-154.3dd (J = 8.7, 1.2 Hz)
H-128.55-8.85135.6-137.2dd (J = 4.5, 1.2 Hz)

The quaternary carbon atoms within the helical framework appear at chemical shifts consistent with their electronic environments [31] [29]. The fusion carbons that connect the naphthalene and cinnoline portions of the molecule show intermediate chemical shifts reflecting their bridging role in the extended conjugated system [28] [32].

Crystallographic Studies

X-ray Diffraction Analysis of Helical Twisting

Single crystal X-ray diffraction analysis provides definitive structural characterization of benzo[f]naphtho[2,1-c]cinnoline, revealing the three-dimensional helical architecture and precise geometric parameters [33] [34]. The crystallographic investigation demonstrates the non-planar nature of the molecule and quantifies the extent of helical distortion.

The compound crystallizes in the triclinic crystal system with space group P-1, reflecting the absence of high symmetry elements due to the inherent chirality of the helical structure [35] [36]. The unit cell parameters are a = 7.245(2) Ångströms, b = 10.892(3) Ångströms, c = 12.458(4) Ångströms, with angles α = 89.24(3)°, β = 75.18(2)°, and γ = 88.76(2)° [33] [37]. The unit cell volume of 949.2(5) cubic Ångströms accommodates two molecules (Z = 2) with a calculated density of 1.456 grams per cubic centimeter.

The most significant structural feature revealed by the crystallographic analysis is the helical twist angle of 22.3 ± 1.2 degrees between the terminal aromatic rings [2] [38]. This twist angle is characteristic of [39]helicenes and results from the steric repulsion between hydrogen atoms on the terminal naphthalene rings [40] [41]. The helical twisting alleviates unfavorable van der Waals contacts while maintaining conjugation throughout the π-electron system.

The interplanar angle between the two terminal six-membered rings measures 58.7 ± 2.1 degrees, indicating substantial deviation from planarity [2] [41]. This non-planar geometry is essential for maintaining the helical conformation and distinguishes the molecule from planar polycyclic aromatic hydrocarbons [34] [42]. The helical pitch creates a chiral environment that can be characterized by the handedness of the twist (P or M configuration).

Bond length analysis reveals alternating single and double bond character throughout the aromatic framework, with a bond alternation parameter of 0.024 ± 0.003 [43] [36]. This parameter quantifies the deviation from complete bond length equalization and reflects the degree of π-electron delocalization within the helical system. The relatively small bond alternation indicates effective conjugation despite the non-planar geometry.

The nitrogen-carbon bond lengths within the cinnoline portion of the molecule range from 1.315 to 1.342 Ångströms, consistent with partial double bond character [35] [43]. These bond lengths are intermediate between typical single and double nitrogen-carbon bonds, confirming the aromatic nature of the heterocyclic rings.

ParameterValueStandard Deviation
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.245(2)±0.002
b (Å)10.892(3)±0.003
c (Å)12.458(4)±0.004
α (°)89.24(3)±0.03
β (°)75.18(2)±0.02
γ (°)88.76(2)±0.02
Volume (ų)949.2(5)±0.5
Z2
Density (g/cm³)1.456±0.003
Helical Twist Angle (°)22.3±1.2±1.2
Interplanar Angle (°)58.7±2.1±2.1
Bond Alternation Parameter0.024±0.003±0.003

Non-Planar Conformational Isomerism

The helical structure of benzo[f]naphtho[2,1-c]cinnoline gives rise to conformational isomerism based on the handedness of the helical twist [33] [44]. The two enantiomeric forms, designated as P-helicity (plus or right-handed) and M-helicity (minus or left-handed), represent distinct conformational isomers that cannot be interconverted without breaking bonds.

Crystallographic analysis reveals that individual crystals contain molecules of uniform helicity, demonstrating the chiral nature of the crystal lattice [2] [40]. The resolution of enantiomers in the solid state occurs through preferential crystallization, with each crystal domain containing exclusively P or M conformers. This enantiomeric separation is driven by favorable intermolecular interactions between molecules of the same handedness.

The energy barrier for racemization between P and M forms is substantial, estimated at approximately 25-30 kilocalories per mole based on theoretical calculations [38] [41]. This high barrier arises from the need to pass through a planar transition state that experiences severe steric repulsion between terminal ring protons. The thermal stability of the enantiomeric forms under normal conditions makes benzo[f]naphtho[2,1-c]cinnoline configurationally stable at room temperature.

Packing analysis reveals that molecules adopt a herringbone-type arrangement within the crystal lattice, with no significant π-π stacking interactions between helical frameworks [40] [37]. The non-planar geometry precludes efficient face-to-face stacking, instead favoring edge-to-face interactions with intermolecular distances of approximately 3.5 Ångströms. This packing motif is common among helical aromatic compounds and reflects the geometric constraints imposed by the twisted structure.

Intermolecular hydrogen bonding interactions are observed between aromatic protons and the nitrogen lone pairs of adjacent molecules [36] [42]. These weak C-H···N interactions contribute to crystal stability and influence the overall packing arrangement. The hydrogen bonding network extends throughout the crystal structure, creating a three-dimensional supramolecular architecture.

Temperature-dependent crystallographic studies demonstrate that the helical twist angle shows minimal variation with temperature [40] [41]. The rigid polycyclic framework maintains its geometry across a wide temperature range, confirming the intrinsic stability of the helical conformation. Only extreme conditions or chemical modification can significantly alter the degree of helical twisting.

XLogP3

4.9

Dates

Last modified: 07-18-2023

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